Azetidine-2-carboxylic acid
Azetidine-2-carboxylic acid
Azetidine-2-carboxylic acid is an azetidinecarboxylic acid that is azetidine substituted by a carboxy group at position 2. It is a plant non-protein amino acid. It has a role as a plant metabolite and a teratogenic agent. It is an azetidinecarboxylic acid and an amino acid.
Azetidine-2-carboxylate is a natural product found in Convallaria majalis, Clavulinopsis miyabeana, and other organisms with data available.
A proline analog that acts as a stoichiometric replacement of proline. It causes the production of abnormal proteins with impaired biological activity.
Azetidine-2-carboxylate is a natural product found in Convallaria majalis, Clavulinopsis miyabeana, and other organisms with data available.
A proline analog that acts as a stoichiometric replacement of proline. It causes the production of abnormal proteins with impaired biological activity.
Brand Name:
Vulcanchem
CAS No.:
2517-04-6
VCID:
VC20756346
InChI:
InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)
SMILES:
C1CNC1C(=O)O
Molecular Formula:
C4H7NO2
Molecular Weight:
101.10 g/mol
Azetidine-2-carboxylic acid
CAS No.: 2517-04-6
Cat. No.: VC20756346
Molecular Formula: C4H7NO2
Molecular Weight: 101.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Azetidine-2-carboxylic acid is an azetidinecarboxylic acid that is azetidine substituted by a carboxy group at position 2. It is a plant non-protein amino acid. It has a role as a plant metabolite and a teratogenic agent. It is an azetidinecarboxylic acid and an amino acid. Azetidine-2-carboxylate is a natural product found in Convallaria majalis, Clavulinopsis miyabeana, and other organisms with data available. A proline analog that acts as a stoichiometric replacement of proline. It causes the production of abnormal proteins with impaired biological activity. |
|---|---|
| CAS No. | 2517-04-6 |
| Molecular Formula | C4H7NO2 |
| Molecular Weight | 101.10 g/mol |
| IUPAC Name | azetidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7) |
| Standard InChI Key | IADUEWIQBXOCDZ-UHFFFAOYSA-N |
| SMILES | C1CNC1C(=O)O |
| Canonical SMILES | C1CNC1C(=O)O |
| Melting Point | 217 °C |
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